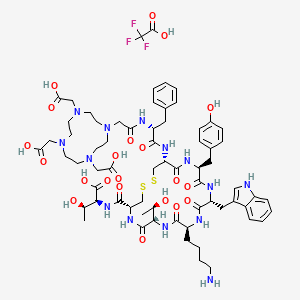
2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one is a complex organic compound that belongs to the purine family This compound is characterized by its intricate structure, which includes multiple amino and oxo groups, as well as a purine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one typically involves multiple steps, starting from simpler purine derivatives. The process often includes:
Nucleophilic substitution reactions: These reactions introduce the amino groups into the purine ring.
Oxidation and reduction reactions: These steps are used to introduce the oxo groups and adjust the oxidation state of the compound.
Etherification reactions: These reactions are used to attach the methoxy and ethoxy groups to the purine base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or alter the oxidation state of existing groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove oxygen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and alkylating agents (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and DNA/RNA interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.
Mecanismo De Acción
The mechanism of action of 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can disrupt various biological processes. Additionally, it can interact with nucleic acids, affecting DNA and RNA synthesis and function.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one include:
Acyclovir: A well-known antiviral drug with a similar purine base structure.
Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.
Ganciclovir: Another antiviral compound with a similar mechanism of action.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Propiedades
Fórmula molecular |
C14H16N10O4 |
|---|---|
Peso molecular |
388.34 g/mol |
Nombre IUPAC |
2-amino-9-[2-[(2-amino-6-oxo-1H-purin-7-yl)methoxy]ethoxymethyl]-1H-purin-6-one |
InChI |
InChI=1S/C14H16N10O4/c15-13-19-9-8(12(26)22-13)23(4-18-9)5-27-1-2-28-6-24-3-17-7-10(24)20-14(16)21-11(7)25/h3-4H,1-2,5-6H2,(H3,15,19,22,26)(H3,16,20,21,25) |
Clave InChI |
ZKDRLENQIACTMV-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1COCCOCN3C=NC4=C3C(=O)NC(=N4)N)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


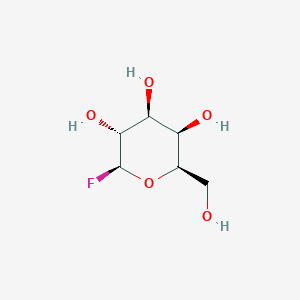
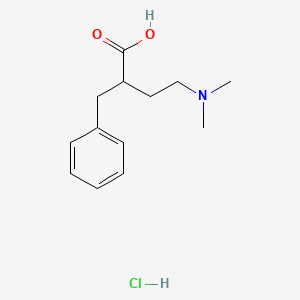
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
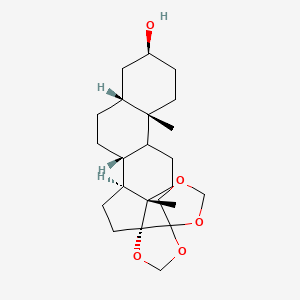

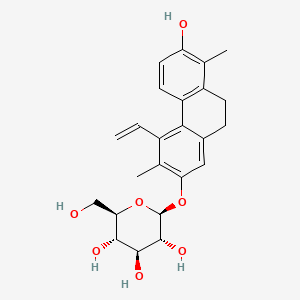
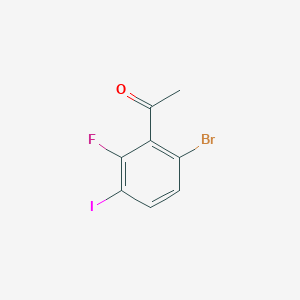
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)

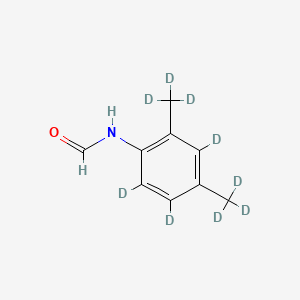
![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
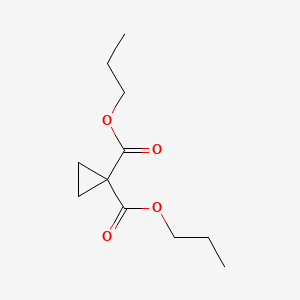
![(R)-12-((S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13432993.png)
